![molecular formula C17H21FO3 B4672599 ethyl 2,2-diethyl-5-(4-fluorophenyl)-3-oxo-4-pentenoate](/img/structure/B4672599.png)
ethyl 2,2-diethyl-5-(4-fluorophenyl)-3-oxo-4-pentenoate
Overview
Description
Ethyl 2,2-diethyl-5-(4-fluorophenyl)-3-oxo-4-pentenoate, also known as EFOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
Ethyl 2,2-diethyl-5-(4-fluorophenyl)-3-oxo-4-pentenoate exerts its biological effects through its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). By inhibiting these enzymes, ethyl 2,2-diethyl-5-(4-fluorophenyl)-3-oxo-4-pentenoate can reduce inflammation and prevent the spread of cancer cells.
Biochemical and Physiological Effects
ethyl 2,2-diethyl-5-(4-fluorophenyl)-3-oxo-4-pentenoate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. ethyl 2,2-diethyl-5-(4-fluorophenyl)-3-oxo-4-pentenoate has also been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
Ethyl 2,2-diethyl-5-(4-fluorophenyl)-3-oxo-4-pentenoate has several advantages for lab experiments, including its simple synthesis method, low cost, and versatility in various fields. However, ethyl 2,2-diethyl-5-(4-fluorophenyl)-3-oxo-4-pentenoate also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on ethyl 2,2-diethyl-5-(4-fluorophenyl)-3-oxo-4-pentenoate, including the development of more efficient synthesis methods, the optimization of ethyl 2,2-diethyl-5-(4-fluorophenyl)-3-oxo-4-pentenoate's biological activity, and the exploration of its potential applications in other fields, such as energy storage and catalysis. Additionally, further studies are needed to fully understand the safety and toxicity of ethyl 2,2-diethyl-5-(4-fluorophenyl)-3-oxo-4-pentenoate and its potential long-term effects on human health and the environment.
Conclusion
In conclusion, ethyl 2,2-diethyl-5-(4-fluorophenyl)-3-oxo-4-pentenoate is a promising chemical compound with a wide range of potential applications in various fields. Its simple synthesis method, versatility, and biological activity make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations and risks.
Scientific Research Applications
Ethyl 2,2-diethyl-5-(4-fluorophenyl)-3-oxo-4-pentenoate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, ethyl 2,2-diethyl-5-(4-fluorophenyl)-3-oxo-4-pentenoate has shown promising results as an anti-inflammatory and anti-cancer agent. In agriculture, ethyl 2,2-diethyl-5-(4-fluorophenyl)-3-oxo-4-pentenoate has been tested as a herbicide and insecticide. In material science, ethyl 2,2-diethyl-5-(4-fluorophenyl)-3-oxo-4-pentenoate has been used as a building block for the synthesis of novel materials.
properties
IUPAC Name |
ethyl (E)-2,2-diethyl-5-(4-fluorophenyl)-3-oxopent-4-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FO3/c1-4-17(5-2,16(20)21-6-3)15(19)12-9-13-7-10-14(18)11-8-13/h7-12H,4-6H2,1-3H3/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRIRMCUQMPXRS-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)C=CC1=CC=C(C=C1)F)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C(=O)/C=C/C1=CC=C(C=C1)F)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (4E)-2,2-diethyl-5-(4-fluorophenyl)-3-oxopent-4-enoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.